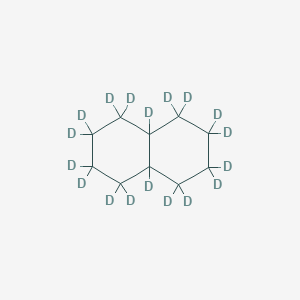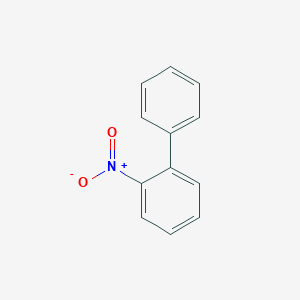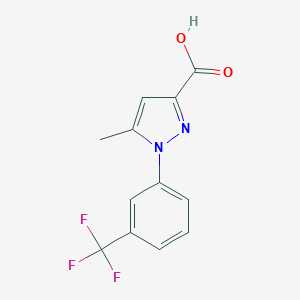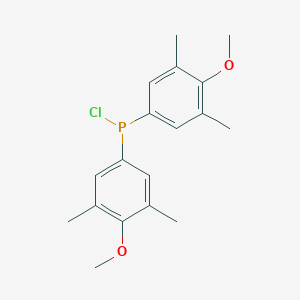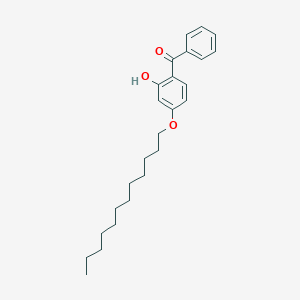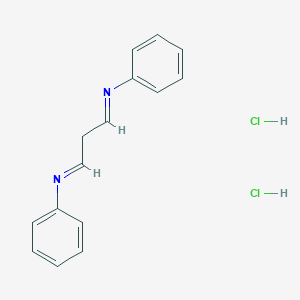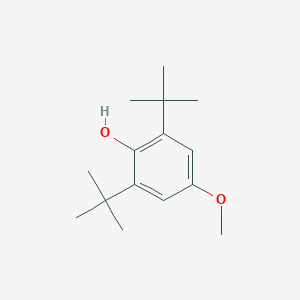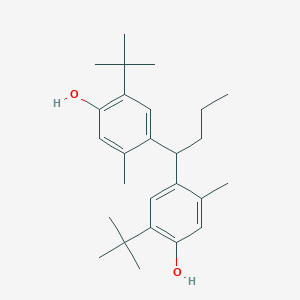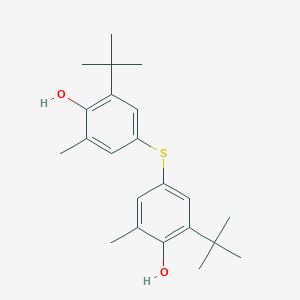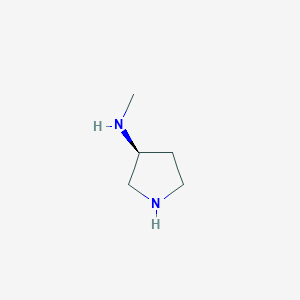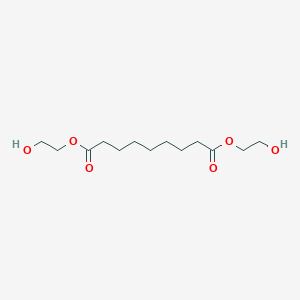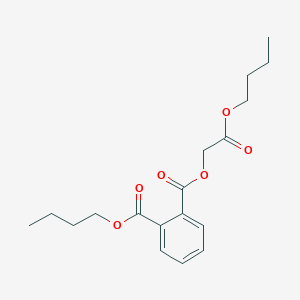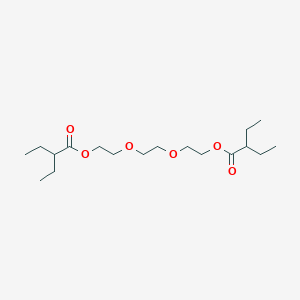
Triethylene glycol bis(2-ethylbutyrate)
Descripción general
Descripción
Triethylene glycol bis(2-ethylbutyrate) is an ester that is commonly used in scientific research for its unique properties. It is a clear, colorless liquid that is soluble in water and has a mild odor. This compound is widely used in the laboratory for various applications, including as a solvent, plasticizer, and surfactant. In
Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization:
- Triethylene glycol reacts with other compounds to form polymeric azoinitiators, suitable for synthesizing telechelics (Walz, Bömer, & Heitz, 1977).
- It is used in synthesizing oligomeric gold(I) acetylide complexes, which form macrocyclic digold(I) complexes. These complexes have potential applications in cation binding (Mohr & Puddephatt, 2004).
- In polymer electrolytes, hyperbranched polymers based on triethylene glycol demonstrate properties such as ionic conductivity, thermal stability, and electrochemical stability, making them suitable for applications in areas like energy storage (Itoh et al., 2001).
Materials Science and Engineering:
- Its derivatives are used in the copolymerization processes in dental composites, influencing the properties of the final material (Lovell et al., 1999).
- A study demonstrated the relationship between the structure and properties of polymer networks based on triethylene glycol derivatives, providing insights into mechanical properties like flexural strength and hardness, relevant to dental materials (Barszczewska-Rybarek & Jurczyk, 2015).
Chemical Synthesis and Applications:
- Triethylene glycol is involved in the depolymerization of polyethylene terephthalate (PET) wastes, which is significant for recycling and sustainability efforts (Mansour & Ikladious, 2002).
- It is used in synthesizing new compounds like triethylene glycol bis(alkyl phosphate)s, which have potential as complexing agents for metal cations, relevant in fields like metallurgy and environmental remediation (Novoměstská et al., 2001).
Propiedades
Número CAS |
95-08-9 |
|---|---|
Nombre del producto |
Triethylene glycol bis(2-ethylbutyrate) |
Fórmula molecular |
C18H34O6 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
2-[2-[2-(2-ethylbutanoyloxy)ethoxy]ethoxy]ethyl 2-ethylbutanoate |
InChI |
InChI=1S/C18H34O6/c1-5-15(6-2)17(19)23-13-11-21-9-10-22-12-14-24-18(20)16(7-3)8-4/h15-16H,5-14H2,1-4H3 |
Clave InChI |
JEYLQCXBYFQJRO-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)OCCOCCOCCOC(=O)C(CC)CC |
SMILES canónico |
CCC(CC)C(=O)OCCOCCOCCOC(=O)C(CC)CC |
Punto de ebullición |
300 °C |
Color/Form |
LIGHT-COLORED LIQUID |
Densidad |
0.9946 at 68 °F (USCG, 1999) 0.9946 @ 20 °C/20 °C |
Punto de inflamación |
385 °F (USCG, 1999) 385 °F |
melting_point |
-10 °C |
Otros números CAS |
95-08-9 |
Descripción física |
Triethylene glycol di-(2-ethylbutyrate) is a light colored liquid. (USCG, 1999) |
Solubilidad |
0.02% BY WT IN WATER @ 20 °C |
Presión de vapor |
5.8 MM HG @ 200 °C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



